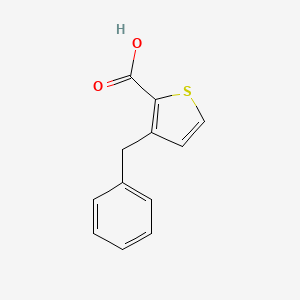

3-Benzylthiophene-2-carboxylic acid

Description

Contextualization of Thiophene (B33073) Carboxylic Acid Scaffolds in Medicinal and Organic Chemistry

Thiophene derivatives are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal and organic chemistry due to their diverse pharmacological properties. mdpi.com These sulfur-containing heterocycles are considered privileged structures in drug design and discovery, with many thiophene-based compounds exhibiting promising biological activities. nih.gov The thiophene ring is a versatile scaffold that can be readily modified, allowing for the synthesis of a wide range of derivatives with potential therapeutic applications. mdpi.com

Thiophene carboxylic acids, in particular, have been extensively studied as key intermediates and building blocks in the synthesis of more complex molecules. wikipedia.org The carboxylic acid group provides a convenient handle for further chemical transformations, such as the formation of amides, esters, and other functional groups. This has led to the development of numerous thiophene-based compounds with a variety of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. For instance, thiophene carboxamide derivatives have been investigated as potential anticancer agents, showing activity against various cancer cell lines. mdpi.com Furthermore, certain thiophene-2-carboxylic acid derivatives have been identified as potent inhibitors of enzymes like HCV NS5B polymerase, highlighting their potential in antiviral drug discovery. nih.gov

Structural Significance of the 3-Benzylthiophene-2-carboxylic acid Moiety

The this compound moiety combines the key features of a thiophene ring, a carboxylic acid group, and a benzyl (B1604629) substituent. This unique combination of structural elements imparts specific properties to the molecule and influences its potential applications in research. The thiophene ring, as a bioisostere of a benzene (B151609) ring, can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The carboxylic acid at the 2-position is a key functional group that can participate in various chemical reactions, allowing for the synthesis of a wide array of derivatives. wikipedia.org

Research Landscape and Knowledge Gaps Pertaining to this compound

While the broader class of thiophene carboxylic acids has been extensively investigated, the research landscape specifically for this compound is more focused. Much of the existing research utilizes this compound as a building block or starting material for the synthesis of more complex molecules with potential biological activities. For example, it has been used in the synthesis of inhibitors for various enzymes and as a scaffold for developing new therapeutic agents. caymanchem.com

However, there are still knowledge gaps that need to be addressed. A comprehensive understanding of the compound's own intrinsic biological activities is an area that warrants further investigation. While its derivatives have shown promise, the specific contribution of the this compound core to these activities is not always fully elucidated. Furthermore, detailed studies on its physicochemical properties, such as its crystal structure and spectroscopic data, are not widely available in the public domain.

Scope and Objectives of Contemporary Academic Research on this compound

Contemporary academic research on this compound is primarily focused on its application as a versatile synthetic intermediate. The main objectives of current research can be summarized as follows:

Synthesis of Novel Derivatives: A significant portion of research is dedicated to using this compound as a starting material to synthesize new and diverse derivatives. This often involves modifications of the carboxylic acid group to form amides, esters, and other functionalities.

Exploration of Biological Activities: Researchers are actively exploring the biological potential of the synthesized derivatives. This includes screening for various activities such as anticancer, anti-inflammatory, and antimicrobial effects. For example, derivatives of benzo[b]thiophene-3-carboxylic acid have been synthesized and evaluated as anticancer agents targeting specific cellular pathways. nih.gov

Structure-Activity Relationship (SAR) Studies: A key objective is to establish clear structure-activity relationships for the synthesized compounds. By systematically modifying the structure of the this compound scaffold and evaluating the resulting changes in biological activity, researchers aim to identify the key structural features responsible for the desired pharmacological effects.

Structure

3D Structure

Properties

CAS No. |

27921-50-2 |

|---|---|

Molecular Formula |

C12H10O2S |

Molecular Weight |

218.27 g/mol |

IUPAC Name |

3-benzylthiophene-2-carboxylic acid |

InChI |

InChI=1S/C12H10O2S/c13-12(14)11-10(6-7-15-11)8-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14) |

InChI Key |

UGIIACGASYCKOR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=C(SC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Benzylthiophene 2 Carboxylic Acid and Its Derivates

Strategies for Thiophene (B33073) Ring Formation and Functionalization

A fundamental approach to the synthesis of 3-benzylthiophene-2-carboxylic acid involves the initial construction of the thiophene heterocycle with the necessary substituents or with functional groups that can be later converted to the desired benzyl (B1604629) and carboxylic acid moieties.

Gewald Reaction and Related Cyclization Approaches for Substituted 2-Aminothiophenes

The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes. scilit.comwikipedia.org This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. scilit.com The general mechanism commences with a Knoevenagel condensation between the carbonyl compound and the α-cyanoester, followed by the addition of sulfur and subsequent cyclization to form the 2-aminothiophene ring. scilit.com

While the standard Gewald reaction provides 2-aminothiophenes, variations of this reaction can be employed to access precursors for 3-substituted thiophenes. For instance, a related reaction involves the treatment of α,β-dihalogenonitriles with thioglycolic acid esters in the presence of a base to yield 3-aminothiophene-2-carboxylic acid esters. google.com The resulting 3-aminothiophene-2-carboxylate could potentially serve as a precursor to this compound, although this would require subsequent deamination and benzylation steps.

Another potential pathway beginning from a 2-aminothiophene, such as one synthesized via the Gewald reaction, involves the conversion of the amino group. The 2-amino group can be transformed into a diazonium salt, which can then undergo a Sandmeyer reaction. wikipedia.orgorganic-chemistry.org For example, a Sandmeyer cyanation reaction using copper(I) cyanide would introduce a nitrile group at the 2-position. wikipedia.org This nitrile can then be hydrolyzed to the desired carboxylic acid.

Regioselective Introduction of the Benzyl Substituent

The introduction of a benzyl group at the 3-position of a thiophene ring with high regioselectivity can be challenging. Friedel-Crafts alkylation of a thiophene ring with benzyl chloride is a conceivable method. However, this reaction can often lead to a mixture of 2- and 3-substituted products, as well as polyalkylation. The regioselectivity is influenced by the directing effects of any existing substituents on the thiophene ring. For related heterocycles like benzo[b]thiophene, benzylation has been achieved using catalysts such as ZnCl2-modified montmorillonite (B579905) clay. dntb.gov.ua

To achieve higher regioselectivity for C3-functionalization, modern synthetic methods often employ directing groups. Although not specifically detailed for the synthesis of this compound in the provided context, strategies involving removable directing groups on the thiophene ring are a common approach in organic synthesis to control the position of incoming electrophiles. Another advanced method involves the use of benzothiophene (B83047) S-oxides as precursors, which allows for a completely regioselective C3-alkylation via an interrupted Pummerer reaction, although this is for a related but different ring system. scilit.comdoaj.orgmanchester.ac.ukresearchgate.net

Carboxylic Acid Functional Group Installation

The carboxylic acid group at the 2-position of the thiophene ring can be introduced through several methods. One common strategy is the oxidation of a 2-acylthiophene. wikipedia.org For instance, a 3-benzylthiophene (B1625115) could first undergo Friedel-Crafts acylation, which would preferentially occur at the 2-position to yield 2-acetyl-3-benzylthiophene. This ketone can then be oxidized to the corresponding carboxylic acid using methods like the haloform reaction.

Alternatively, if a 2-bromothiophene (B119243) derivative is available, the bromine can be displaced to install the carboxylic acid. This can be achieved through the formation of a Grignard reagent followed by reaction with carbon dioxide. A patent describes a process for preparing 2-thiophenecarboxylic acid from 2-bromothiophene by first reacting it with diethyl malonate, followed by saponification and decarboxylation. google.com

Furthermore, as mentioned previously, the hydrolysis of a 2-cyanothiophene derivative is a viable route to the carboxylic acid. This nitrile precursor can be obtained from a 2-aminothiophene via the Sandmeyer reaction. wikipedia.orgnih.govlscollege.ac.in

Synthesis from Precursor Molecules

An alternative to building the thiophene ring from scratch is to start with a pre-formed thiophene molecule and introduce the desired functional groups.

Metalation of 3-Benzylthiophene as a Synthetic Route

A highly effective and direct method for the synthesis of this compound starts from 3-benzylthiophene. The hydrogen at the 2-position of the thiophene ring is the most acidic and can be selectively removed by a strong base. This process, known as metalation, is typically carried out using an organolithium reagent such as n-butyllithium. The resulting 2-lithio-3-benzylthiophene is a potent nucleophile.

This intermediate can then be reacted with an electrophile to install the carboxylic acid group. Bubbling carbon dioxide gas through the solution of the lithiated species, followed by an acidic workup, will yield the target molecule, this compound. Research on the metalation of 3-benzylthiophene has demonstrated its utility in the synthesis of more complex molecules, indicating the viability of this approach. organic-chemistry.org

Table 1: Representative Reaction Scheme for Metalation of 3-Benzylthiophene

| Step | Reactants | Reagents | Product |

| 1. Metalation | 3-Benzylthiophene | n-Butyllithium in an ether solvent | 2-Lithio-3-benzylthiophene |

| 2. Carboxylation | 2-Lithio-3-benzylthiophene | Carbon Dioxide (CO2) | Lithium 3-benzylthiophene-2-carboxylate |

| 3. Acidification | Lithium 3-benzylthiophene-2-carboxylate | Aqueous Acid (e.g., HCl) | This compound |

Derivatization of Core Thiophene-2-carboxylic Acid Structures

Synthesizing this compound starting from thiophene-2-carboxylic acid itself presents significant challenges. Direct benzylation of thiophene-2-carboxylic acid is not a straightforward transformation. The carboxylic acid group is deactivating and directs incoming electrophiles to the 4- and 5-positions. Furthermore, the conditions for Friedel-Crafts type reactions are often not compatible with the free carboxylic acid.

A potential, though more complex, strategy would involve protecting the carboxylic acid group, for example as an ester. Then, one could attempt to introduce the benzyl group at the 3-position. However, direct benzylation would still likely result in a mixture of isomers. A more controlled approach might involve bromination of the protected thiophene-2-carboxylate, which could provide a handle for a subsequent cross-coupling reaction, such as a Suzuki or Stille coupling, to introduce the benzyl group. The regioselectivity of the initial bromination would be a critical factor in the success of such a route. Upon successful introduction of the benzyl group, the protecting group on the carboxylic acid would then be removed.

It is also known that thiophene-2-carboxylic acid can undergo double deprotonation with a strong base like lithium diisopropylamide (LDA) to form a dianion, with the second deprotonation occurring at the 5-position. wikipedia.org This allows for the introduction of substituents at the 5-position, but is not suitable for functionalizing the 3-position.

Transformations of the Carboxylic Acid Moiety in this compound

Esterification Reactions

Esterification of this compound can be achieved through several well-established methods, converting the carboxylic acid into an ester. Esters are often synthesized to enhance a compound's lipophilicity or to act as protecting groups.

Fischer-Speier Esterification: This classic method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the product, the alcohol is often used in excess, or water is removed as it is formed. masterorganicchemistry.com

Steglich Esterification: For substrates that may be sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). commonorganicchemistry.com

Alkylation with Halides: Esters can also be formed by converting the carboxylic acid to its carboxylate salt with a base, followed by nucleophilic substitution with an alkyl halide (e.g., methyl iodide). commonorganicchemistry.com Another approach involves the formation of the acid chloride as an intermediate, which then readily reacts with an alcohol to yield the corresponding ester. commonorganicchemistry.comgoogle.com

Table 1: Representative Esterification Reactions of this compound This table presents plausible reaction schemes for the esterification of this compound based on established chemical principles. The specific yields are hypothetical and serve for illustrative purposes.

| Reaction Name | Alcohol (R'-OH) | Reagents & Conditions | Product | Hypothetical Yield |

|---|---|---|---|---|

| Fischer-Speier Esterification | Methanol (CH₃OH) | H₂SO₄ (catalyst), Reflux | Methyl 3-benzylthiophene-2-carboxylate | Good to Excellent |

| Steglich Esterification | tert-Butanol ((CH₃)₃COH) | DCC, DMAP (catalyst), CH₂Cl₂ | tert-Butyl 3-benzylthiophene-2-carboxylate | Good |

| Alkylation via Acid Chloride | Ethanol (CH₃CH₂OH) | 1. SOCl₂ 2. CH₃CH₂OH, Pyridine | Ethyl 3-benzylthiophene-2-carboxylate | Excellent |

Amide and Hydrazide Formation through Coupling Reactions

The conversion of the carboxylic acid to amides and hydrazides introduces a nitrogen-containing functional group, which is significant in medicinal chemistry for forming stable, neutral moieties capable of participating in hydrogen bonding.

Carbodiimide Coupling: Similar to Steglich esterification, carbodiimides like DCC or EDC are widely used to facilitate the coupling of carboxylic acids with primary or secondary amines to form amides. wikipedia.orgucl.ac.uknih.gov The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the amine. wikipedia.org Additives like 1-hydroxybenzotriazole (B26582) (HOBt) can be used to improve yields and suppress side reactions. hhu.de

Acid Chloride Method: A highly reliable method for amide synthesis involves the initial conversion of the carboxylic acid to its more reactive acid chloride derivative using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. rsc.org The resulting 3-benzylthiophene-2-carbonyl chloride can then be treated with a wide range of primary or secondary amines to afford the corresponding N-substituted amides in high yields. rsc.org This method is also effective for the synthesis of hydrazides by using hydrazine (B178648) (N₂H₄) or its derivatives in the final step. hhu.deosti.govchemicalbook.com The standard method for preparing hydrazides is often the hydrazinolysis of the corresponding ester. hhu.deresearchgate.net

Table 2: Representative Amide and Hydrazide Formation Reactions This table illustrates potential synthetic pathways for amides and hydrazides from this compound. The specific yields are hypothetical and presented for demonstrative purposes.

| Method | Amine/Hydrazine | Reagents & Conditions | Product | Hypothetical Yield |

|---|---|---|---|---|

| EDC Coupling | Benzylamine | EDC, HOBt, DMF | N-Benzyl-3-benzylthiophene-2-carboxamide | Good to Excellent |

| Acid Chloride Method | Morpholine | 1. SOCl₂ 2. Morpholine, Et₃N, CH₂Cl₂ | (3-Benzylthiophen-2-yl)(morpholino)methanone | Excellent |

| Hydrazide Formation (via Acid Chloride) | Hydrazine Hydrate | 1. SOCl₂ 2. N₂H₄·H₂O, THF | 3-Benzylthiophene-2-carbohydrazide | Good |

Exploration of Other Functional Group Interconversions

Beyond esters and amides, the carboxylic acid functionality of this compound can be transformed into other important functional groups, most notably alcohols.

Reduction to Primary Alcohol: The reduction of a carboxylic acid to a primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, readily reducing carboxylic acids to 1° alcohols under mild conditions. commonorganicchemistry.comlibretexts.org Borane complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are also excellent reagents for this purpose and are often preferred for their greater selectivity, as they can reduce carboxylic acids in the presence of other reducible functional groups like esters. commonorganicchemistry.comstackexchange.com The reaction of this compound with these reagents would yield (3-benzylthiophen-2-yl)methanol.

Table 3: Representative Functional Group Interconversion Reaction This table shows a key functional group interconversion for this compound. The specific yield is hypothetical.

| Transformation | Reagents & Conditions | Product | Hypothetical Yield |

|---|---|---|---|

| Reduction to Alcohol | 1. LiAlH₄, THF 2. H₃O⁺ workup | (3-Benzylthiophen-2-yl)methanol | Excellent |

| Reduction to Alcohol | BH₃·THF, THF | (3-Benzylthiophen-2-yl)methanol | Excellent |

Spectroscopic and Structural Characterization of 3 Benzylthiophene 2 Carboxylic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the molecular structure, connectivity, and dynamics.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis, Multiplicity, Coupling Constants, and Integration

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, multiplicity reveals the number of neighboring protons, coupling constants (J) quantify the interaction between adjacent protons, and integration gives the ratio of protons in different environments.

The spectrum is expected to show distinct signals for the carboxylic acid proton, the thiophene (B33073) ring protons, and the protons of the benzyl (B1604629) group.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, generally between 10-12 ppm. libretexts.org This significant downfield shift is due to the strong electron-withdrawing effect of the two oxygen atoms and its acidic nature.

Thiophene Ring Protons: The two protons on the thiophene ring will appear in the aromatic region, typically between 7.0 and 8.5 ppm. Their exact chemical shifts and coupling patterns depend on the substitution. In a 3-substituted thiophene system, the proton at the 5-position is expected to be a doublet, and the proton at the 4-position will also be a doublet, with a characteristic coupling constant (J) of approximately 3-5 Hz.

Benzyl Group Protons (-CH₂-Ph): The methylene (B1212753) protons (-CH₂-) of the benzyl group would appear as a singlet, typically in the range of 4.0-4.5 ppm. The five protons of the phenyl ring will appear in the aromatic region, likely between 7.2 and 7.5 ppm, and may show complex multiplicity due to spin-spin coupling.

A summary of expected ¹H NMR data for 3-Benzylthiophene-2-carboxylic acid is presented in the interactive table below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration | Expected Coupling Constant (J, Hz) |

| -COOH | 10.0 - 12.0 | broad singlet | 1H | N/A |

| Thiophene H-5 | 7.5 - 8.0 | doublet | 1H | 3 - 5 |

| Thiophene H-4 | 7.0 - 7.5 | doublet | 1H | 3 - 5 |

| Benzyl -CH₂- | 4.0 - 4.5 | singlet | 2H | N/A |

| Phenyl H (ortho, meta, para) | 7.2 - 7.5 | multiplet | 5H | N/A |

This table is based on predicted values and data from analogous compounds.

For comparison, the reported ¹H NMR data for 3-thiophenezoic acid shows signals at δ 12.08 (s, 1H, COOH), 8.24 (dd, 1H, J=3.0, 1.2 Hz), 7.57 (dd, 1H, J=5.1, 1.2 Hz), and 7.34 (dd, 1H, J=5.1, 3.0 Hz). chemicalbook.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. The chemical shifts are indicative of the type of carbon atom (e.g., C=O, aromatic C, aliphatic C).

For This compound , the ¹³C NMR spectrum would display signals corresponding to the carboxylic acid carbon, the thiophene ring carbons, and the benzyl group carbons.

Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is significantly deshielded and appears in the range of 165-185 ppm. docbrown.info

Thiophene Ring Carbons: The carbons of the thiophene ring typically resonate in the aromatic region between 120 and 150 ppm. The carbon attached to the carboxylic acid (C-2) and the carbon attached to the benzyl group (C-3) would be quaternary and might show weaker signals.

Benzyl Group Carbons (-CH₂-Ph): The methylene carbon (-CH₂) is expected to appear around 35-45 ppm. The carbons of the phenyl ring will show signals in the aromatic region (125-140 ppm), with the ipso-carbon (the one attached to the methylene group) being distinct.

An interactive table summarizing the predicted ¹³C NMR chemical shifts is provided below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -COOH | 165 - 185 |

| Thiophene C-2 | 140 - 150 |

| Thiophene C-3 | 135 - 145 |

| Thiophene C-4 | 125 - 135 |

| Thiophene C-5 | 120 - 130 |

| Benzyl -CH₂- | 35 - 45 |

| Benzyl ipso-C | 138 - 142 |

| Benzyl ortho-C | 128 - 130 |

| Benzyl meta-C | 128 - 130 |

| Benzyl para-C | 126 - 128 |

This table is based on predicted values and general chemical shift ranges.

For the analog benzo[b]thiophene-2-carboxylic acid , ¹³C NMR data is available, providing a reference for the thiophene and carboxyl moieties. nih.gov

Advanced NMR Techniques for Structural Elucidation (e.g., 2D NMR, ¹⁹⁵Pt NMR for Metal Complexes)

For complex molecules or to unambiguously assign all proton and carbon signals, advanced NMR techniques are employed.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are powerful tools. libretexts.org

COSY spectra reveal proton-proton couplings, helping to identify adjacent protons and trace out spin systems within the molecule, such as the protons on the thiophene and phenyl rings.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.

HMBC spectra show correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular framework. For this compound, HMBC would be instrumental in confirming the connectivity between the benzyl group, the thiophene ring, and the carboxylic acid.

Solid-state 2D NMR techniques can also be used to resolve overlapping resonances in thiophene-based materials. nih.gov

¹⁹⁵Pt NMR for Metal Complexes: While not directly applicable to this compound itself, if this compound were used as a ligand to form a complex with platinum, ¹⁹⁵Pt NMR would be a vital technique. The chemical shift of the ¹⁹⁵Pt nucleus is highly sensitive to the nature of the coordinating ligands, providing direct evidence of complex formation and information about the coordination sphere of the platinum center.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. This accuracy allows for the determination of the elemental formula of a molecule, as the exact mass is unique to a specific combination of atoms. For This compound (C₁₂H₁₀O₂S), the calculated exact mass can be compared to the experimentally determined value from HRMS to confirm its elemental composition with high confidence.

Electrospray Ionization (ESI) and Other Ionization Modes

Electrospray Ionization (ESI) is a soft ionization technique commonly used for the analysis of polar and thermally labile molecules, such as carboxylic acids. researchgate.net In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For This compound , ESI would likely be performed in negative ion mode, where the carboxylic acid proton is lost to form the [M-H]⁻ ion. This would be the base peak in the mass spectrum. Positive ion mode could also be used, potentially forming the [M+H]⁺ or [M+Na]⁺ adducts. The choice of ionization mode depends on the specific analytical goals and the nature of the sample matrix. Other ionization techniques could also be applied, but ESI is particularly well-suited for this class of compounds.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Fourier-Transform Infrared (FTIR) spectroscopy provides a detailed fingerprint of a molecule, allowing for the identification of its key structural components. For this compound, the spectrum is characterized by a combination of absorptions from the carboxylic acid, the thiophene ring, and the benzyl substituent.

The carboxylic acid group is readily identified by two prominent features: a very broad O–H stretching absorption, typically found in the 2500–3300 cm⁻¹ region, and a strong carbonyl (C=O) stretching band between 1710 and 1760 cm⁻¹. libretexts.org The broadness of the O–H band is a result of extensive hydrogen bonding, which often causes carboxylic acids to exist as dimers in the solid state. libretexts.orgorgchemboulder.com The C=O stretch for such dimers is typically observed around 1710 cm⁻¹. libretexts.orglibretexts.org

The thiophene ring contributes to several bands in the spectrum. C–H stretching vibrations of aromatic rings appear around 3100 cm⁻¹. nii.ac.jp Ring stretching vibrations (C=C and C–C) for substituted thiophenes are expected in the 1340-1540 cm⁻¹ range. iosrjournals.org Furthermore, characteristic C–S stretching modes can be observed at lower wavenumbers, typically between 640 and 860 cm⁻¹. iosrjournals.org

The benzyl group introduces absorptions corresponding to the phenyl ring and the methylene (–CH₂–) bridge. These include aromatic C–H stretching just above 3000 cm⁻¹, aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region, and aliphatic C–H stretching from the methylene group.

A summary of the expected FTIR absorption bands for this compound is provided below.

Table 1: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O–H stretch (H-bonded) | 2500–3300 | Strong, Very Broad |

| Carboxylic Acid | C=O stretch (dimer) | ~1710 | Strong |

| Thiophene/Benzene (B151609) | Aromatic C–H stretch | ~3100 | Medium to Weak |

| Benzyl Group | Aliphatic C–H stretch | 2850–2960 | Medium |

| Thiophene/Benzene | C=C ring stretch | 1400–1600 | Medium to Strong |

| Carboxylic Acid | C–O stretch | 1210–1320 | Medium |

| Carboxylic Acid | O–H bend | 1395–1440 | Medium |

Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR spectroscopy that simplifies the analysis of solid and liquid samples. wikipedia.orgyoutube.com The technique involves pressing a sample against an ATR crystal with a high refractive index, such as diamond or germanium. youtube.com An infrared beam is passed through the crystal, where it undergoes total internal reflection at the crystal-sample interface. wikipedia.org This creates an evanescent wave that penetrates a short distance (typically 0.5-2 micrometers) into the sample, allowing for the acquisition of an IR spectrum with minimal to no sample preparation. wikipedia.orgrsc.org

This method is particularly advantageous for analyzing solid powders, such as thiophene derivatives, as it eliminates the need for preparing KBr pellets or Nujol mulls. mdpi.com The quality of the spectrum depends on achieving good contact between the sample and the ATR crystal. wikipedia.org For thiourea (B124793) derivatives of 2-thiophene carboxylic acid, ATR-FTIR has been successfully used to obtain experimental vibrational spectra from solid powder samples, which can then be compared with simulated spectra from computational models. mdpi.com This makes ATR-FTIR a rapid and efficient tool for the structural characterization of compounds like this compound and its analogs. youtube.com

X-ray Crystallography for Three-Dimensional Molecular Structure Elucidation

For instance, the crystal structure of thiophene-2-carboxylic acid has been determined to be in the orthorhombic space group Pna2(1). asianpubs.orgresearchgate.net The analysis of its crystal structure reveals specific bond lengths and angles, such as the C–S bond lengths within the thiophene ring, which are typically around 1.71-1.72 Å. asianpubs.org

Table 2: Crystallographic Data for Thiophene-2-carboxylic acid

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₂₀H₁₆O₈S₄ | asianpubs.org |

| Crystal System | Orthorhombic | asianpubs.orgresearchgate.net |

| Space Group | Pna2(1) | asianpubs.orgresearchgate.net |

| a (Å) | 10.106(2) | asianpubs.org |

| b (Å) | 14.299(3) | asianpubs.org |

| c (Å) | 16.092(3) | asianpubs.org |

| α, β, γ (°) | 90.00 | asianpubs.org |

| Volume (ų) | 2325.5(8) | asianpubs.org |

The arrangement of molecules in a crystal, known as crystal packing, is governed by various intermolecular interactions. researchgate.net In thiophene-based carboxylic acids, hydrogen bonding is a dominant force. The carboxylic acid groups typically form strong O–H···O hydrogen bonds, leading to the creation of dimers or extended chains, which are a primary stabilizing feature in the crystal lattice. asianpubs.org

Beyond hydrogen bonding, other interactions play a crucial role. In structures containing benzyl and thiophene rings, π-π stacking interactions between the aromatic systems can contribute to the crystal packing. nih.gov Additionally, weaker interactions such as C–H···π, where a hydrogen atom interacts with the electron cloud of an aromatic ring, and C–H···O bonds are often observed. nih.govnih.gov In some thiophene derivatives, intramolecular non-bonded S···N or S···O interactions have been noted, which can influence the molecular conformation. rsc.org

Reactivity and Mechanistic Principles Governing 3 Benzylthiophene 2 Carboxylic Acid

Nucleophilic Acyl Substitution Reactions of the Carboxylic Acid Group

The cornerstone of the reactivity of 3-benzylthiophene-2-carboxylic acid is the nucleophilic acyl substitution at the carbonyl carbon. masterorganicchemistry.com This class of reactions involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a nucleophile. The general mechanism proceeds through a two-step addition-elimination pathway, where the nucleophile first attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate. Subsequently, this intermediate collapses, expelling the leaving group (in this case, hydroxide (B78521) or water) to regenerate the carbonyl double bond. khanacademy.orgmsu.edu

Key transformations of this compound via this mechanism include:

Conversion to Acid Chlorides : Reaction with thionyl chloride (SOCl₂) converts the carboxylic acid into the more reactive 3-benzylthiophene-2-carbonyl chloride. libretexts.orglibretexts.org The mechanism involves the initial conversion of the hydroxyl group into an acyl chlorosulfite, which is a superior leaving group compared to -OH. libretexts.orglibretexts.org

Esterification : In the presence of an acid catalyst, such as H₂SO₄, reaction with an alcohol (R'-OH) yields an ester (Fischer esterification). The acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for attack by the alcohol. libretexts.org All steps in this process are reversible. libretexts.org

Amide Formation : Direct reaction with amines is often challenging because amines, being basic, deprotonate the carboxylic acid to form an unreactive carboxylate. libretexts.orglibretexts.org This is overcome by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). DCC activates the carboxylic acid by converting the -OH into a good leaving group, facilitating the attack by the amine to form the corresponding amide. libretexts.orgpressbooks.pub

Electrophilicity of the Carbonyl Carbon and Influence of Substituents

The carbonyl carbon in this compound is inherently electrophilic due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom pulls electron density from the carbon. libretexts.org This creates a partial positive charge on the carbon, making it a target for nucleophiles. libretexts.org The reactivity of this electrophilic center is further modulated by the attached thiophene (B33073) ring and benzyl (B1604629) group.

Thiophene Ring : The sulfur atom in the thiophene ring can influence the reactivity of the adjacent carboxylic acid. Theoretical studies on the related thiophene-2-carboxylic acid suggest the possibility of an internal hydrogen bond between the carboxylic proton and the thiophene sulfur. nih.gov This interaction can polarize the acid function, potentially increasing the electrophilicity of the carbonyl carbon and influencing the optimal angle for nucleophilic attack. nih.gov

Benzyl Group : The benzyl group, located at the 3-position of the thiophene ring, exerts both electronic and steric effects. Electronically, it is generally considered a weak electron-donating group. Sterically, its bulk can hinder the approach of nucleophiles to the carbonyl carbon, potentially slowing down reaction rates compared to less hindered carboxylic acids. libretexts.org

Resonance structures illustrate that the carboxyl carbon is less electrophilic than a typical carbonyl carbon (like in a ketone) because the lone pair on the hydroxyl oxygen can donate electron density to the carbonyl carbon. libretexts.org However, it remains sufficiently electrophilic to react under the right conditions, especially when its reactivity is enhanced by acid catalysis or conversion to a more reactive derivative. libretexts.org

Theoretical Considerations of Relative Reactivity within Carboxylic Acid Derivatives

Carboxylic acid derivatives exhibit a well-established hierarchy of reactivity towards nucleophilic acyl substitution. msu.eduucalgary.ca This order is primarily determined by the ability of the substituent attached to the acyl group to act as a leaving group. A better leaving group (a weaker base) corresponds to a more reactive derivative.

The general order of reactivity is as follows: Acid Chlorides > Acid Anhydrides > Esters > Amides

This trend is rationalized by considering the basicity of the leaving groups: Cl⁻ (very weak base) < RCOO⁻ < RO⁻ < R₂N⁻ (very strong base). The derivatives of this compound would follow this same reactivity pattern.

| Derivative Type | General Structure (R = 3-benzylthien-2-yl) | Leaving Group | Relative Reactivity |

|---|---|---|---|

| Acid Chloride | R-CO-Cl | Cl⁻ | Highest |

| Acid Anhydride | R-CO-O-CO-R | R-COO⁻ | High |

| Ester | R-CO-OR' | R'O⁻ | Moderate |

| Amide | R-CO-NR'₂ | R'₂N⁻ | Lowest |

The higher reactivity of acid chlorides and anhydrides is also due to the strong electron-withdrawing effects of the halogen and acyloxy groups, which increase the electrophilicity of the carbonyl carbon. ucalgary.ca Conversely, the nitrogen atom in an amide donates electron density to the carbonyl group through resonance, reducing its electrophilicity and making amides the least reactive in the series. quimicaorganica.org

Reaction Kinetics and Thermodynamic Aspects of Transformations

The kinetics of nucleophilic acyl substitution reactions involving this compound are influenced by several factors. The rate of reaction is dependent on the nucleophilicity of the attacking species, the stability of the tetrahedral intermediate, and the steric hindrance around the reaction center. libretexts.org The presence of the bulky benzyl group at the adjacent position is expected to sterically hinder the approach of nucleophiles, leading to slower reaction rates compared to unsubstituted thiophene-2-carboxylic acid. libretexts.org

Thermodynamically, many nucleophilic acyl substitutions, such as Fischer esterification, are equilibrium processes. masterorganicchemistry.comlibretexts.org The position of the equilibrium is dictated by the relative stability of the reactants and products. For esterification, the reaction can be driven towards the product by using a large excess of the alcohol or by removing water as it is formed. libretexts.org

Theoretical calculations, such as Density Functional Theory (DFT), provide insight into the electronic properties that govern reactivity. For the related thiophene-2-carboxylic acid, studies have evaluated properties like molecular electrostatic potential (ESP), orbital energies (HOMO/LUMO), and dipole moments for different conformers. nih.govresearchgate.net These calculations help explain differences in reactivity, suggesting that conformers that are more polarized or have a lower LUMO energy are more susceptible to nucleophilic attack. nih.govresearchgate.net

| Property | Conformer A (Internal H-Bond) | Conformer B (No H-Bond) | Implication for Reactivity |

|---|---|---|---|

| Dipole Moment | Higher | Lower | Higher polarity suggests greater interaction with polar reagents. |

| LUMO Energy | Lower | Higher | A lower LUMO energy indicates greater susceptibility to nucleophilic attack. |

| Carbonyl Carbon ESP | More Positive | Less Positive | A more positive charge enhances electrophilicity. |

This table is illustrative, based on principles from cited literature, to show how theoretical data relates to reactivity.

A conformer with an internal hydrogen bond, for instance, exhibits greater polarization and a more accessible LUMO, suggesting it would be kinetically and thermodynamically more favorable for reaction with a nucleophile. nih.gov These theoretical principles are directly applicable to understanding the transformations of this compound.

Computational Chemistry Approaches in the Study of 3 Benzylthiophene 2 Carboxylic Acid

Molecular Modeling and Geometry Optimization

Molecular modeling is the foundational step in the computational analysis of 3-Benzylthiophene-2-carboxylic acid. It involves constructing a three-dimensional representation of the molecule and optimizing its geometry to find the most stable conformation, which corresponds to the lowest energy state on the potential energy surface. This process is crucial as the geometry of a molecule dictates many of its physical and chemical properties.

The initial 3D structure of this compound can be built using standard bond lengths and angles. Subsequently, geometry optimization is performed using quantum mechanical methods, most commonly Density Functional Theory (DFT). The choice of the functional and basis set is critical for obtaining accurate results. A widely used combination for organic molecules is the B3LYP functional with a 6-31G(d,p) or larger basis set, which provides a good balance between accuracy and computational cost. nih.gov The optimization process systematically adjusts the positions of the atoms until the forces on them are minimized, and the structure represents a stable energy minimum.

Table 1: Representative Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-31G(d,p) level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C2-C3 (thiophene) | 1.38 Å |

| C-S (thiophene) | 1.72 Å | |

| C2-C(OOH) | 1.48 Å | |

| C=O (carboxyl) | 1.22 Å | |

| C-O (carboxyl) | 1.35 Å | |

| C3-CH2 (benzyl) | 1.51 Å | |

| CH2-C (benzene) | 1.52 Å | |

| Bond Angle | S-C2-C(OOH) | 125.5° |

| C3-C2-C(OOH) | 128.0° | |

| C2-C3-CH2 | 129.5° | |

| Dihedral Angle | C(thiophene)-C3-CH2-C(benzene) | -75.0° |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

With an optimized geometry, quantum chemical calculations can be employed to elucidate the electronic structure of this compound. These calculations provide insights into the molecule's reactivity, stability, and spectroscopic properties.

Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, the distribution of these frontier orbitals can indicate the most likely sites for electrophilic and nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) and benzene (B151609) rings, while the LUMO is likely to be centered on the electron-withdrawing carboxylic acid group.

Other calculated electronic properties include the electrostatic potential (ESP) map, which visualizes the charge distribution on the molecule's surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting non-covalent interactions. Dipole moment, polarizability, and Mulliken atomic charges are other descriptors that quantify the molecule's electronic characteristics.

Table 2: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

| Ionization Potential | 7.0 eV |

| Electron Affinity | 1.5 eV |

Note: This data is representative and intended for illustrative purposes.

Molecular Docking Simulations for Ligand-Target Binding Mode Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is central to drug discovery for understanding the mechanism of action and for virtual screening of potential drug candidates.

In the context of this compound, docking simulations would involve a specific biological target, for instance, an enzyme or a receptor implicated in a disease. The process requires the 3D structures of both the ligand (this compound) and the target protein, which is often obtained from crystallographic data from the Protein Data Bank.

The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the binding site of the protein. Each of these "poses" is evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). The pose with the best score is predicted to be the most favorable binding mode.

The results of a docking simulation can reveal:

The specific amino acid residues in the binding pocket that interact with the ligand.

The types of interactions involved, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.

The predicted binding energy, which provides an estimate of the ligand's potency.

For example, a docking study of this compound against a hypothetical enzyme target might show that the carboxylic acid group forms a crucial hydrogen bond with a lysine (B10760008) residue in the active site, while the benzyl (B1604629) group fits into a hydrophobic pocket.

Structure-Activity Relationship (SAR) Derivation via Computational Analysis

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound relates to its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) analysis, are highly effective for deriving these relationships. nih.gov

For a series of compounds related to this compound, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be applied. nih.gov These methods require a set of molecules with known biological activities. The molecules are aligned, and for each one, steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated on a 3D grid surrounding them.

Statistical techniques, such as Partial Least Squares (PLS) regression, are then used to build a mathematical model that correlates the variations in these fields with the observed biological activities. The resulting QSAR model can:

Predict the activity of new, unsynthesized analogs.

Provide a visual representation in the form of contour maps, which highlight the regions around the molecule where modifications are likely to increase or decrease activity.

For instance, a CoMFA analysis might generate a contour map indicating that increasing the steric bulk at a particular position on the benzyl ring would enhance binding affinity, while adding an electronegative group to the thiophene ring might be detrimental. This provides chemists with a rational basis for designing more potent and selective molecules.

Mechanistic Investigations of Biological Activities of 3 Benzylthiophene 2 Carboxylic Acid Derivatives

Enzyme Inhibition Mechanisms and Target Interactions

Derivatives of 3-benzylthiophene-2-carboxylic acid have been shown to inhibit several enzymes through various mechanisms, including allosteric modulation and direct binding to active sites. These interactions are crucial for their potential therapeutic applications.

A notable biological activity of thiophene (B33073) carboxylate derivatives is their ability to allosterically inhibit branched-chain α-ketoacid dehydrogenase kinase (BDK). BDK is a key regulator of the branched-chain α-ketoacid dehydrogenase complex (BCKDC), which plays a crucial role in the metabolism of branched-chain amino acids (BCAAs). Elevated levels of BCAAs are associated with metabolic diseases such as maple syrup urine disease, obesity, and type 2 diabetes.

High-throughput screening identified 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) as a novel and potent inhibitor of BDK. nih.govnih.gov BT2 binds to an allosteric site on BDK, the same site targeted by other known allosteric inhibitors like (S)-α-chlorophenylpropionate ((S)-CPP). nih.govnih.gov This binding event is not passive; it actively triggers conformational changes within the BDK enzyme. Specifically, the binding of BT2 induces movement in the helices of the N-terminal domain of BDK. nih.govnih.gov This conformational shift leads to the dissociation of BDK from the larger BCKDC complex. The detached BDK is then more susceptible to degradation within the cell. nih.govnih.gov By promoting the degradation of BDK, these inhibitors lead to a sustained activation of the BCKDC, enhancing the breakdown of BCAAs.

The inhibitory effects and the resulting activation of the BCKDC have been demonstrated in various models. For instance, BT2 and its analog, 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F), have been shown to significantly increase the residual activity of the BCKDC in cell cultures and primary liver cells from models of maple syrup urine disease. nih.gov

Table 1: BDK Inhibitory Activity of Benzothiophene (B83047) Carboxylate Derivatives

| Compound | IC50 (µM) | Mechanism of Action | Consequence of Binding |

|---|---|---|---|

| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) | 3.19 nih.govnih.gov | Allosteric Inhibition | Induces helix movement, leading to BDK dissociation and degradation. nih.govnih.gov |

Myeloid cell leukemia 1 (Mcl-1) is a protein belonging to the Bcl-2 family, which are crucial regulators of apoptosis (programmed cell death). Overexpression of anti-apoptotic proteins like Mcl-1 is a common feature in many cancers, allowing tumor cells to evade cell death. Consequently, inhibitors of Mcl-1 are of significant interest as potential cancer therapeutics.

Fragment-based screening and structure-based design have led to the discovery of potent small-molecule inhibitors of Mcl-1. nih.gov While the initial search identified various chemical fragments, subsequent optimization efforts have focused on developing more potent and selective inhibitors. nih.govnih.gov These inhibitors function by binding to a hydrophobic groove on the Mcl-1 protein, thereby preventing it from sequestering pro-apoptotic proteins and allowing the cell death process to proceed. nih.gov

One area of development has been the optimization of tricyclic indole (B1671886) 2-carboxylic acids, which have shown high affinity and selectivity for Mcl-1 over other Bcl-2 family members like Bcl-2 and Bcl-xL. nih.gov These compounds demonstrate the potential for developing targeted therapies that can overcome the resistance to apoptosis often seen in cancer cells. The combined inhibition of Mcl-1 and Bcl-2 has been shown to synergistically induce cell death in hepatocellular carcinoma cells. mdpi.com

D-amino acid oxidase (DAO) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. nih.gov One of its key endogenous substrates in the brain is D-serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor. nih.gov Altered levels of D-serine, potentially due to increased DAO activity, have been implicated in the pathophysiology of schizophrenia. nih.gov This makes DAO a target for therapeutic intervention.

A series of thiophene-2-carboxylic acids and thiophene-3-carboxylic acids have been identified as a new class of DAO inhibitors. nih.gov Structure-activity relationship (SAR) studies have revealed that the potency of these inhibitors can be significantly influenced by substituents on the thiophene ring. For instance, 5-chlorothiophene-3-carboxylic acid was found to be a particularly potent inhibitor with an IC50 value of 0.04 µM. nih.gov

Crystallographic studies of human DAO in complex with these thiophene carboxylic acid inhibitors have provided insights into their mechanism of action. nih.gov The thiophene ring of the inhibitors stacks tightly against the benzene (B151609) ring of a key amino acid residue, Tyr224, in the active site of the enzyme. nih.gov This interaction leads to a conformational change in which a secondary pocket, observed with other DAO inhibitors, is lost. nih.gov This structural rearrangement effectively blocks the active site and inhibits the enzyme's function.

Table 2: DAO Inhibitory Potency of Thiophene Carboxylic Acid Derivatives

| Compound | IC50 (µM) | Key Structural Feature |

|---|---|---|

| Thiophene-3-carboxylic acid | >10 | Parent scaffold |

| 5-chlorothiophene-3-carboxylic acid | 0.04 nih.gov | Chloro-substituent at the 5-position |

| 5-methylthiophene-3-carboxylic acid | Not specified | Methyl-substituent at the 5-position |

β-Ketoacyl-acyl carrier protein synthase III (FabH) is a crucial enzyme in the fatty acid synthesis pathway of bacteria. The mitochondrial isoform (mtFabH) in humans also plays a role in this process. Inhibition of this enzyme is a target for the development of new antimicrobial and potentially metabolic drugs.

Research has shown that derivatives of this compound can interact with the active site of mtFabH. The specific nature of this interaction, including the binding mode and the key residues involved, is an area of ongoing investigation to design more potent and selective inhibitors.

Signal Transduction Pathway Modulation

In addition to direct enzyme inhibition, derivatives of this compound can also exert their biological effects by modulating intracellular signaling pathways. These pathways are critical for a wide range of cellular processes, including growth, differentiation, and survival.

Signal Transducer and Activator of Transcription 3 (STAT3) is a protein that plays a pivotal role in cytokine and growth factor signaling. Upon activation, STAT3 proteins form dimers, translocate to the nucleus, and regulate the expression of genes involved in cell proliferation, survival, and angiogenesis. Aberrant and persistent activation of STAT3 is a hallmark of many human cancers, making it an attractive target for cancer therapy. nih.gov

The dimerization of STAT3 is a critical step for its function and is mediated by a reciprocal interaction between the SH2 domain of one STAT3 monomer and a phosphorylated tyrosine residue (Tyr705) on the other. nih.govnih.gov Small molecules that can disrupt this dimerization process are therefore sought after as potential STAT3 inhibitors.

A series of 2-carbonylbenzo[b]thiophene 1,1-dioxide derivatives have been designed and synthesized to target the STAT3 SH2 domain. nih.gov These compounds have been shown to inhibit the phosphorylation of STAT3 and, consequently, its dimerization. Molecular docking studies suggest that these compounds bind to the SH2 domain, physically preventing the formation of the active STAT3 dimer. nih.gov By blocking STAT3 dimerization, these compounds can inhibit the downstream signaling cascade, leading to reduced proliferation and induction of apoptosis in cancer cells with constitutively active STAT3. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) |

| (S)-α-chlorophenylpropionate ((S)-CPP) |

| 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid (BT2F) |

| Tricyclic indole 2-carboxylic acids |

| Thiophene-2-carboxylic acid |

| Thiophene-3-carboxylic acid |

| 5-chlorothiophene-3-carboxylic acid |

| 5-methylthiophene-3-carboxylic acid |

| 2,5-dichlorothiophene-3-carboxylic acid |

Mammalian Target of Rapamycin (B549165) Complex 1 (mTORC1) Activation Suppression

Derivatives of this compound have been identified as suppressors of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. The mTOR protein, a serine/threonine kinase, forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, and metabolism. nih.gov A derivative, 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2), has been shown to inhibit mTORC1 activation. nih.govwjgnet.comnih.gov This suppression is linked to the catabolism of branched-chain amino acids (BCAAs). nih.govwjgnet.comnih.gov Specifically, BT2 is an inhibitor of branched-chain α-keto acid dehydrogenase kinase (BCKDK), which in turn activates the branched-chain α-keto acid dehydrogenase complex (BCKDC), leading to reduced plasma BCAA levels. nih.gov The activation of the mTORC1 pathway is influenced by various intracellular signals, including amino acids. nih.gov By modulating BCAA catabolism, these thiophene derivatives can interfere with the signals that lead to mTORC1 activation. nih.govwjgnet.comnih.gov In studies related to ulcerative colitis, a condition where mTORC1 is often hyperactivated, BT2 was found to significantly ameliorate inflammatory symptoms by suppressing mTORC1 activation and cyclooxygenase-2 (COX-2) expression in colon tissues. nih.govwjgnet.comnih.gov

Influence of Structural Modifications on Mechanistic Pathways and Target Selectivity

The thiophene ring is a privileged scaffold in medicinal chemistry due to its diverse biological activities. nih.govrsc.orgdntb.gov.ua This five-membered sulfur-containing heterocycle is a versatile pharmacophore found in numerous FDA-approved drugs. nih.govrsc.org Its significance in drug discovery stems from its structural diversity and ability to serve as a bioisosteric replacement for other aromatic rings, such as the phenyl group. nih.gov This substitution can enhance a compound's physicochemical properties, metabolic stability, and binding affinity to biological targets. nih.gov The sulfur atom in the thiophene ring can participate in hydrogen bonding, which strengthens drug-receptor interactions. nih.gov Thiophene and its derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. nih.govresearchgate.netresearchgate.net The reactivity of the thiophene ring allows for various substitutions, enabling the synthesis of a large library of compounds with different biological profiles. nih.gov

The carboxylic acid group (–COOH) is a crucial functional group in drug design, present in over 450 marketed drugs. nih.govwiley-vch.de Its importance lies in its ability to act as a hydrogen bond donor and acceptor, and to form strong electrostatic interactions with biological targets. nih.govnumberanalytics.comresearchgate.net At physiological pH, the carboxylic acid is typically ionized to a carboxylate anion (–COO⁻), which can interact with positively charged residues like arginine or lysine (B10760008) in a receptor's active site. nih.govmdpi.com This functionality often plays a key role in the pharmacophore of a drug, contributing significantly to its binding affinity and specificity. nih.gov However, the presence of a carboxylic acid can also present challenges, such as limited ability to cross biological membranes and potential metabolic instability. nih.govresearchgate.net Medicinal chemists often use bioisosteres to replace the carboxylic acid group to overcome these drawbacks while retaining the desired biological activity. nih.gov

Molecular Mechanisms of Antimicrobial Action (e.g., against Mycobacterium tuberculosis)

Thiophene derivatives have emerged as a promising class of antimicrobial agents, with notable activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govsigmaaldrich.com Some novel thiophene-based small molecules have demonstrated potent in vitro activity against M. tuberculosis, even surpassing the efficacy of the first-line drug isoniazid. nih.gov Mechanistic studies suggest that the antitubercular activity of some of these compounds involves the enzyme KatG, a catalase-peroxidase. nih.gov

Another key target for thiophene derivatives in M. tuberculosis is the enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.govacs.org DprE1 is essential for the biosynthesis of the mycobacterial cell wall. acs.org Thiophene-arylamide derivatives have been identified as noncovalent inhibitors of DprE1, exhibiting potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. acs.org Molecular docking studies of benzo[b]thiophene-2-carboxylic acid derivatives have shown a high binding affinity towards the active site of the DprE1 enzyme. nih.gov The thiophene moiety in these inhibitors binds deep within the active site of DprE1, primarily through hydrophobic and van der Waals interactions. acs.org

The antimicrobial mechanism of some thiophene derivatives against Gram-negative bacteria involves interaction with outer membrane proteins (OMPs), leading to increased membrane permeability and reduced bacterial adherence to host cells. frontiersin.orgresearchgate.net

Regulation of Intestinal Microbiota Composition and Function

Certain derivatives of this compound have been shown to modulate the composition and function of the intestinal microbiota. nih.govwjgnet.comnih.gov In a study using a mouse model of ulcerative colitis, treatment with 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) led to a restoration of gut microbial abundance and diversity. nih.govnih.gov Specifically, BT2 treatment increased the ratio of Firmicutes to Bacteroidetes and decreased the abundance of potentially pathogenic bacteria like Enterobacteriaceae and Escherichia-Shigella. nih.govnih.gov

The regulation of intestinal microbiota is an emerging therapeutic strategy for inflammatory bowel diseases. nih.gov A healthy gut microbiota plays a crucial role in maintaining intestinal immune homeostasis and the integrity of the epithelial barrier. nih.gov Dysbiosis, an imbalance in the gut microbiota, is often associated with inflammatory conditions. nih.govwjgnet.com By restoring the balance of the gut microbiota, compounds like BT2 can help to alleviate inflammation. nih.govresearchgate.net The observed changes in the gut microbiota after treatment with BT2, such as an increase in beneficial bacteria and a decrease in pathogenic bacteria, contribute to its therapeutic effects. nih.govnih.govresearchgate.net

Mechanistic Insights from Related Heterocyclic Systems on Sulfur Atom Contribution to Biological Activity

The sulfur atom, with its lone pairs of electrons and its ability to engage in various non-covalent interactions, significantly impacts how these molecules bind to receptors and enzymes. mdpi.com One of the key mechanistic contributions of the thiophene sulfur is its capacity to form hydrogen bonds. mdpi.com While sulfur is generally considered a weak hydrogen bond acceptor compared to oxygen or nitrogen, its diffuse lone pairs and high polarizability allow it to form effective, albeit weaker, hydrogen bonds with suitable donor groups on a biological target. mdpi.com This interaction can be crucial for the correct orientation and anchoring of the molecule within a binding site, thereby contributing to its inhibitory or modulatory activity.

Furthermore, the polarizability of the sulfur atom is a key feature influencing drug-receptor interactions. This property allows the electron cloud of the sulfur atom to be easily distorted by the electric field of a receptor, leading to favorable induced-dipole interactions. This adaptability can enhance the binding affinity and selectivity of the compound for its target. rsc.org

The thiophene ring, with its sulfur heteroatom, is often considered a bioisostere of the benzene ring in medicinal chemistry. researchgate.net This means that a thiophene ring can often replace a benzene ring in a drug molecule without a significant loss of biological activity, and in some cases, it can even lead to improved properties. The rationale behind this is that the thiophene ring is aromatic and has a similar size and shape to a benzene ring. However, the presence of the sulfur atom imparts distinct electronic and metabolic properties. For instance, the sulfur atom can alter the metabolic profile of a compound, potentially leading to increased stability or a different metabolic pathway compared to its benzene analog. researchgate.net

Research on various 3-substituted thiophene-2-carboxamide derivatives has provided valuable structure-activity relationship (SAR) insights that underscore the importance of the thiophene core and its substituents in modulating biological activity. For example, studies on a series of 3-hydroxy, 3-methyl, and 3-amino thiophene-2-carboxamides have demonstrated that the nature of the substituent at the 3-position significantly influences their antioxidant and antibacterial properties. nih.gov

In one such study, 3-amino thiophene-2-carboxamide derivatives consistently showed higher antibacterial activity compared to their 3-hydroxy and 3-methyl counterparts. nih.gov This suggests that the amino group at this position may be involved in crucial interactions with the bacterial target. Specifically, a methoxy-substituted aryl group on the carboxamide portion of 3-amino thiophene-2-carboxamide derivatives showed the most potent activity against both Gram-positive and Gram-negative bacteria. nih.gov

While direct mechanistic studies on this compound derivatives are limited in publicly available literature, the principles derived from these related systems provide a strong framework for understanding their biological action. The benzyl (B1604629) group at the 3-position, with its aromatic ring, can engage in hydrophobic and π-stacking interactions within a receptor binding pocket. The carboxylic acid at the 2-position is a key functional group, likely involved in forming strong hydrogen bonds or salt bridges with basic residues in the target protein. The thiophene ring itself, and critically its sulfur atom, provides the essential scaffold and contributes to the electronic properties and binding interactions that underpin the biological activity of this class of compounds.

Table of Biological Activities of 3-Substituted Thiophene-2-Carboxamide Derivatives

| Compound Type | Substituent at C3 | Aryl Substituent (on carboxamide) | Antioxidant Activity (% Inhibition) nih.gov | Antibacterial Activity (% Inhibition vs. S. aureus) nih.gov | Antibacterial Activity (% Inhibition vs. P. aeruginosa) nih.gov |

| 3a | -OH | -H | 28.4 | 20.8 | 21.7 |

| 3b | -OH | -OCH₃ | 54.9 | 70.8 | 78.3 |

| 3c | -OH | -Cl | 35.7 | 37.5 | 43.5 |

| 5a | -CH₃ | -H | 12.0 | No Activity | No Activity |

| 5b | -CH₃ | -OCH₃ | 22.9 | 41.7 | 47.8 |

| 5c | -CH₃ | -Cl | 15.3 | 25.0 | 26.1 |

| 7a | -NH₂ | -H | 62.0 | 45.8 | 52.2 |

| 7b | -NH₂ | -OCH₃ | 55.3 | 83.3 | 86.9 |

| 7c | -NH₂ | -Cl | 46.9 | 58.3 | 60.9 |

Applications of 3 Benzylthiophene 2 Carboxylic Acid in Advanced Chemical Synthesis

Utilization as a Key Building Block for Complex Molecules

There is a lack of documented evidence to suggest that 3-Benzylthiophene-2-carboxylic acid is widely utilized as a key building block for the synthesis of complex molecules. While the metalation of 3-benzylthiophene (B1625115) has been shown to yield a small amount of this compound (12%), the major product is the 4-benzyl isomer (88%). researchgate.netdss.go.th This suggests that regioselectivity challenges may hinder its efficient production and subsequent use as a starting material for more elaborate structures. The independent synthesis of this compound has been mentioned, but specific synthetic protocols and its application in further multi-step syntheses are not detailed in the available literature. researchgate.netdss.go.th

Design and Development of Novel Scaffolds for Drug Discovery

The design and development of novel molecular scaffolds are crucial in drug discovery for exploring new chemical space and identifying new pharmacophores. Thiophene-based scaffolds are of significant interest due to their diverse biological activities. However, there are no specific reports on the use of this compound in the design and development of novel scaffolds for drug discovery. The focus in the literature tends to be on other isomers, such as benzo[b]thiophene-3-carboxylic acid derivatives, which have been investigated for their potential as anticancer agents targeting the RhoA/ROCK pathway.

Strategic Precursor in the Synthesis of Pharmacologically Relevant Compounds

A strategic precursor is a key starting material in the efficient synthesis of a target molecule. While various thiophene-2-carboxylic acid derivatives serve as important precursors for a range of pharmacologically active compounds, including herbicides and antimicrobial agents, there is no specific information available that highlights this compound as a strategic precursor for any particular class of pharmacologically relevant compounds. Research in this area has predominantly focused on other substituted thiophene (B33073) carboxylic acids.

Conclusion and Future Research Directions

Synthesis and Structural Characterization Advances in 3-Benzylthiophene-2-carboxylic acid Chemistry

The synthesis of 3-substituted thiophene-2-carboxylic acids is a cornerstone for the development of new chemical entities. While specific literature on the direct synthesis of this compound is not abundant, established methodologies for constructing the 3-substituted thiophene-2-carboxylic acid core provide a clear pathway.

Advanced synthetic strategies often involve multi-step sequences, starting from simpler thiophene (B33073) precursors or through cyclization reactions. One common approach is the Gewald reaction, which can produce 2-aminothiophenes that can be further modified. Another strategy involves the Fiesselmann thiophene synthesis, which utilizes condensation reactions to build the thiophene ring system. nih.gov For instance, the condensation of appropriately substituted chlorothiophene-2-carboxylates with methyl thioglycolate has been used to create aryl-substituted thieno[3,2-b]thiophene (B52689) derivatives. nih.gov Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, represent a powerful tool for introducing the benzyl (B1604629) group at the 3-position of a pre-functionalized thiophene ring. researchgate.net

Once synthesized, the structural confirmation of this compound would rely on a suite of standard analytical techniques.

Key Structural Characterization Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for elucidating the molecular structure, confirming the presence and connectivity of the benzyl and carboxylic acid groups on the thiophene ring. researchgate.netnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition, confirming the chemical formula. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying key functional groups, such as the carbonyl (C=O) stretch of the carboxylic acid and the characteristic vibrations of the aromatic rings. nih.gov

Table 1: Physicochemical Properties of Thiophene-2-carboxylic Acid and a Related Derivative This table provides data for the parent compound and a structurally similar derivative to infer properties for this compound.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | IUPAC Name | CAS Number |

|---|---|---|---|---|

| Thiophene-2-carboxylic acid | C₅H₄O₂S | 128.15 | Thiophene-2-carboxylic acid | 527-72-0 wikipedia.org |

| 3-Benzoylthiophene-2-carboxylic acid | C₁₂H₈O₃S | 232.26 | 3-benzoylthiophene-2-carboxylic acid | 30006-03-2 nih.gov |

Emerging Mechanistic Insights into Biological Interactions of its Derivatives

While direct biological studies on this compound are limited, research on structurally related thiophene-2-carboxylic acid derivatives has revealed significant interactions with various biological targets, offering clues to its potential applications.

One notable mechanism involves the modulation of key signaling pathways implicated in disease. For example, the derivative 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) has been shown to alleviate ulcerative colitis by suppressing the mammalian target of rapamycin (B549165) complex 1 (mTORC1) activation. nih.gov This pathway is crucial for cell growth and metabolism, and its inhibition represents a promising therapeutic strategy for inflammatory diseases and cancer. BT2 accomplishes this by inhibiting the catabolism of branched-chain amino acids (BCAAs), which are linked to mTORC1 activation. nih.gov

Furthermore, derivatives of the related benzo[b]thiophene-3-carboxylic acid have been synthesized as inhibitors of the RhoA/ROCK pathway. nih.gov This pathway is a critical regulator of the actin cytoskeleton and is involved in cancer cell migration and invasion. The development of inhibitors for this pathway is a key area of research in oncology. nih.gov Other thiophene derivatives have shown potential as cytostatic agents against various cancer cell lines by inducing apoptosis and causing cell cycle arrest. nih.gov

Table 2: Biological Targets of Various Thiophene and Benzothiophene (B83047) Carboxylic Acid Derivatives

| Derivative Class | Biological Target/Pathway | Potential Therapeutic Area | Reference |

|---|---|---|---|

| Dichlorinated Benzo[b]thiophene-2-carboxylic acid | mTORC1 Signaling Pathway | Ulcerative Colitis, Cancer | nih.gov |

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives | RhoA/ROCK Pathway | Cancer (Metastasis Inhibition) | nih.gov |

| 2-Aminothiophene-3-carboxylic acid esters | Protein Synthesis, Cell Cycle (G1 arrest) | Cancer (T-cell lymphoma, prostate) | nih.gov |

| Benzo[b]thiophene-3-carboxylate/carboxamide derivatives | Histamine H1 Receptors, Muscarinic Receptors | Allergies, Local Anesthesia | nih.gov |

Prospective Directions in Synthetic Methodology and Derivatization

Future research will likely focus on refining synthetic routes to this compound and its analogs to improve efficiency and allow for greater structural diversity. The development of one-pot synthesis procedures and the use of greener catalysts are ongoing trends in medicinal chemistry. beilstein-journals.org

A crucial aspect of drug discovery is the generation of compound libraries through derivatization. The carboxylic acid moiety of this compound is an ideal handle for chemical modification. thermofisher.com Standard coupling reactions can be employed to convert the carboxylic acid into a wide range of functional groups, each potentially altering the compound's biological activity, solubility, and metabolic stability.

Table 3: Potential Derivatization Strategies for this compound

| Derivative Type | General Reaction | Potential Impact | Reference |

|---|---|---|---|

| Amides | Coupling with various amines using reagents like EDAC or DCC. | Modify hydrogen bonding capacity and steric profile. | thermofisher.comnih.gov |

| Esters | Esterification with different alcohols under acidic conditions. | Alter lipophilicity and create prodrugs. | nih.gov |

| Acylhydrazones | Condensation of the corresponding hydrazide with aldehydes or ketones. | Introduce diverse aromatic/heteroaromatic systems and potential metal-chelating sites. | nih.gov |

| Thiadiazoles/Oxadiazoles | Condensation with thiosemicarbazide (B42300) followed by cyclization. | Create bioisosteric replacements for the carboxylic acid. | sigmaaldrich.com |

Future Research Avenues in Target Identification and Molecular Mechanism Elucidation for Related Chemical Entities

The true potential of this compound and its derivatives remains largely untapped. Future research should be directed towards a systematic exploration of their biological activities. Based on the known activities of related compounds, several promising avenues exist.

A primary focus should be on screening a library of this compound derivatives against a panel of cancer-related targets, particularly kinases and signaling proteins like mTOR and RhoA. nih.govnih.gov Given the antimicrobial properties of some thiophene-based compounds, exploring their efficacy against drug-resistant bacteria and fungi is also a logical step. nih.gov

Target identification for any newly discovered active compounds will be paramount. Modern chemical biology techniques, such as affinity chromatography and activity-based protein profiling, can be employed to pinpoint the specific molecular targets. Once a target is identified, detailed mechanistic studies, including enzyme kinetics, cellular assays, and structural biology (X-ray crystallography or cryo-EM), will be necessary to elucidate the precise mode of action.

Furthermore, establishing a clear structure-activity relationship (SAR) will be critical. This involves synthesizing and testing a wide array of analogs with systematic modifications to the benzyl group, the thiophene core, and the derivatized carboxylic acid function. This will provide invaluable insights into the chemical features required for potent and selective activity, guiding the design of next-generation therapeutic agents based on the this compound scaffold.

Q & A

What are the standard synthetic routes for 3-Benzylthiophene-2-carboxylic acid, and how do reaction conditions influence yield and purity?

Designation : Basic

Methodological Answer :